1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone is a chemical compound with the molecular formula C₁₂H₁₉OP and a molecular weight of 210.25 g/mol . This compound belongs to the class of aliphatic heterocycles and is characterized by the presence of a phosphole ring, which is a five-membered ring containing phosphorus.
Vorbereitungsmethoden
The synthesis of 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone typically involves the reaction of appropriate phosphole precursors with butyl and ethanone groups under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve large-scale chemical reactors and purification processes to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phosphole ring allows for substitution reactions, where different substituents can be introduced under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The phosphole ring can participate in various biochemical pathways, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone can be compared with other similar compounds, such as:
- 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)propanone
- 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)butanone
These compounds share the phosphole ring structure but differ in the length and nature of the alkyl chain attached to the phosphole ring. The uniqueness of this compound lies in its specific alkyl chain length and the presence of the ethanone group, which influences its chemical reactivity and applications .
Eigenschaften
Molekularformel |
C12H19OP |
---|---|
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
1-(1-butyl-3,4-dimethylphosphol-2-yl)ethanone |
InChI |
InChI=1S/C12H19OP/c1-5-6-7-14-8-9(2)10(3)12(14)11(4)13/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
MDSRGJUBJRBEGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP1C=C(C(=C1C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.